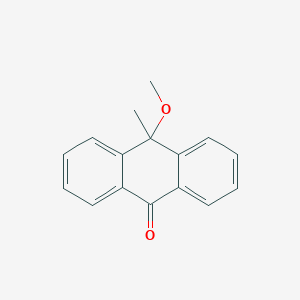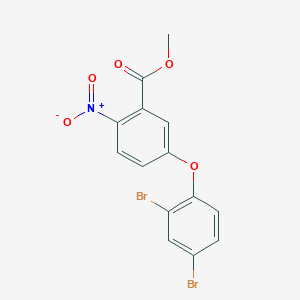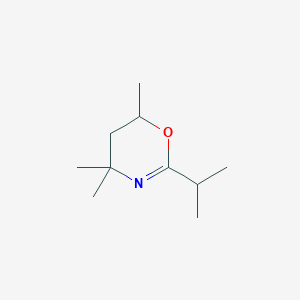
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine is an organic compound with the molecular formula C₁₀H₁₉NO It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine can be achieved through several methods. One common approach involves the reaction of appropriate ketones with hydroxylamine derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced oxazine derivatives. Substitution reactions can lead to a variety of substituted oxazines with different functional groups.
Scientific Research Applications
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine exerts its effects involves interactions with molecular targets and pathways. These interactions can vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4,6-Tetramethyl-4,5-dihydro-1,3-oxazine
- 5,6-Dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine
- 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene
Uniqueness
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine is unique due to its specific structural features, which may confer distinct chemical and physical properties
Properties
CAS No. |
39575-96-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-11-10(4,5)6-8(3)12-9/h7-8H,6H2,1-5H3 |
InChI Key |
IKTZJYQQMPECBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)C(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


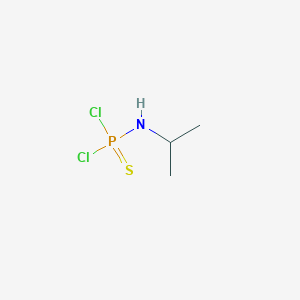
-](/img/structure/B14657079.png)
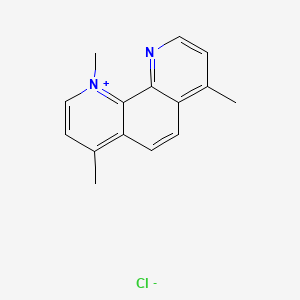
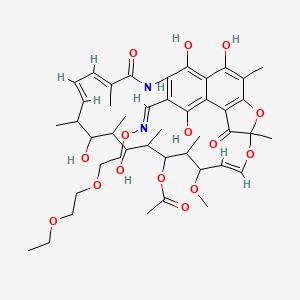
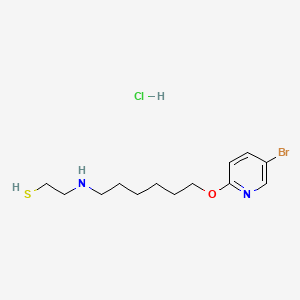
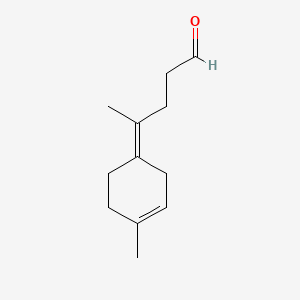
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)


